1-(4-Methoxyphenyl)decan-1-one

Description

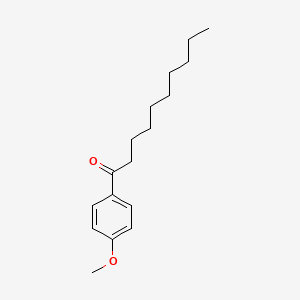

1-(4-Methoxyphenyl)decan-1-one (CAS: N/A; molecular formula: $ \text{C}{17}\text{H}{26}\text{O}_2 $) is a ketone derivative featuring a 10-carbon alkyl chain bonded to a 4-methoxyphenyl group. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of palladacycle pre-catalysts for cross-coupling reactions . Its structure combines lipophilic (decanoyl chain) and electron-donating (methoxy group) properties, making it versatile in catalysis and medicinal chemistry.

Properties

CAS No. |

101741-01-9 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)decan-1-one |

InChI |

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-17(18)15-11-13-16(19-2)14-12-15/h11-14H,3-10H2,1-2H3 |

InChI Key |

LAVLQQKHORTNFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)decan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)decan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)decan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)decan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties

Research Findings and Key Insights

- Catalytic Utility: The decanoyl chain in this compound enhances lipophilicity, improving solubility in non-polar reaction media for cross-coupling catalysis .

- Electron-Donating Effects : The methoxy group stabilizes intermediates in oxidation reactions, contrasting with bromo or chloro substituents that deactivate the aromatic ring .

- Chain Length Impact: Shorter analogs (e.g., 4’-methoxyacetophenone) exhibit higher volatility and are preferred in photochemical applications, while longer chains favor thermal stability .

Biological Activity

1-(4-Methoxyphenyl)decan-1-one, also known as 4-methoxypropiophenone, is an organic compound characterized by its ketone functional group and a para-methoxy-substituted phenyl group. With a molecular formula of CHO and a molecular weight of approximately 278.39 g/mol, this compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Effects

This compound has demonstrated potential in inducing apoptosis in cancer cells. Mechanisms include:

- Mitochondrial Disruption : The compound may disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production.

- Inhibition of Anti-apoptotic Proteins : It targets proteins that inhibit apoptosis, promoting cell death in malignant cells.

Case Studies

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings suggested that treatment with this compound resulted in:

- A significant decrease in cell viability.

- Induction of apoptosis as evidenced by increased Annexin V staining.

- Altered expression levels of key apoptotic markers such as caspases and Bcl-2 family proteins.

Mechanistic Insights

Further mechanistic studies indicated that this compound activates pathways associated with apoptosis, including:

- Caspase Activation : Activation of caspase-3 and caspase-9 was observed, confirming the compound's role in the intrinsic apoptotic pathway.

- Cell Cycle Arrest : The compound caused G0/G1 phase arrest in treated cancer cells, which is critical for inhibiting proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,8-Diazaspiro[4.5]decan-1-one | Contains a diazaspiro structure | Known as a kinase inhibitor |

| Trimethoxyphenyl derivatives | Multiple methoxy groups on phenyl rings | Exhibits diverse bioactivity including anticancer |

| 3-Decanone, 1-(4-hydroxy-3-methoxyphenyl) | Hydroxylated methoxyphenyl derivative | Potentially enhanced anti-inflammatory effects |

| 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | Hydroxylated variant with additional functional groups | May have enhanced solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.